molecular formula C16H15N3O7S B5055058 N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide

N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide

Cat. No.: B5055058
M. Wt: 393.4 g/mol
InChI Key: NKLMBFFFNOXGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide, commonly known as NMSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of NMSBA is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cancer cell proliferation, neurodegeneration, and inflammation. NMSBA has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, NMSBA can induce cell cycle arrest and apoptosis in cancer cells. Additionally, NMSBA has been shown to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
NMSBA has been reported to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the reduction of oxidative stress-induced damage to neurons, and the suppression of inflammation. In animal models, NMSBA has been shown to reduce tumor growth and increase survival rates in cancer-bearing mice. Additionally, NMSBA has been reported to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of NMSBA is its potent anticancer activity against several cancer cell lines. Additionally, NMSBA has been shown to exhibit neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of NMSBA is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on NMSBA. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of NMSBA. Additionally, further studies are needed to elucidate the mechanism of action of NMSBA and its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, the development of NMSBA derivatives with improved solubility and pharmacokinetic properties may enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of NMSBA involves the reaction between 4-methoxy-3-nitrobenzoic acid and 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then acetylated using acetic anhydride to obtain NMSBA. This method has been reported to yield NMSBA in high purity and yield.

Scientific Research Applications

NMSBA has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. It has been reported to exhibit potent anticancer activity against several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, NMSBA has been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in animal models.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7S/c1-10(20)18-27(24,25)13-6-4-12(5-7-13)17-16(21)11-3-8-15(26-2)14(9-11)19(22)23/h3-9H,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLMBFFFNOXGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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